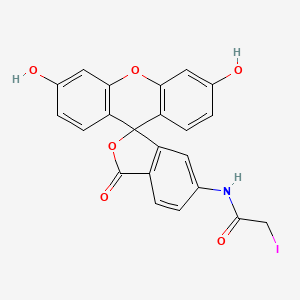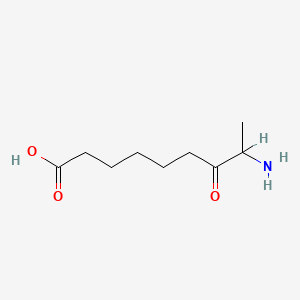
Ácido 8-amino-7-oxononanoico
Descripción general
Descripción
8-amino-7-oxononanoic acid is the 8-amino-7-oxo derivative of nonanoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a 7-oxo monocarboxylic acid and an amino acid. It is functionally related to a nonanoic acid. It is a conjugate acid of an 8-amino-7-oxononanoate. It is a tautomer of an 8-amino-7-oxononanoic acid zwitterion.
8-Amino-7-oxononanoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
8-Amino-7-oxononanoate is a natural product found in Phycomyces blakesleeanus, Apis cerana, and Ailuropoda melanoleuca with data available.
Aplicaciones Científicas De Investigación
Biosíntesis de Biotina
Ácido 8-amino-7-oxononanoico: es un intermedio clave en la biosíntesis de biotina, un cofactor enzimático esencial para las reacciones de carboxilasa y transcarboxilasa . Este compuesto se forma a través de la condensación descarboxilativa de L-alanina con pimeloil-CoA, catalizada por la 8-amino-7-oxononanoato sintasa. La biotina juega un papel crucial en el crecimiento y desarrollo de los organismos, y su síntesis es vital para las plantas, los microorganismos y algunos hongos, que pueden producir su propia biotina .
Síntesis de Ácidos Grasos
La misma enzima que cataliza la formación de ácido 8-amino-7-oxononanoico también facilita la carboxilación de acetil-CoA a malonil-CoA, marcando el primer paso en la biosíntesis de ácidos grasos . Este proceso es fundamental para la producción de ácidos grasos, que son componentes esenciales de las membranas celulares y las moléculas de señalización.
Objetivo de Antibióticos y Herbicidas
Inhibir las enzimas involucradas en la biosíntesis de biotina, como la 8-amino-7-oxononanoato sintasa, puede causar daños irreparables a las plantas pero puede no ser tóxico para los mamíferos. Por lo tanto, estas enzimas son objetivos potenciales para el diseño racional de nuevos herbicidas y antibióticos .
Crecimiento y Proliferación Microbiana
This compound: se ha observado que aumenta la proliferación en S. cerevisiae (levadura) de forma dependiente de la concentración . Esto sugiere su posible aplicación en la optimización de cultivos microbianos para procesos de fermentación industrial.
Estudios del Mecanismo Enzimático
El compuesto se utiliza en el estudio de los mecanismos de las enzimas dependientes de PLP. La reacción catalizada por la 8-amino-7-oxononanoato sintasa implica pasos complejos como la acilación, la descarboxilación y la reprotonación, que son de gran interés en enzimología .
Ingeniería Metabólica
La comprensión del papel del ácido 8-amino-7-oxononanoico en la síntesis de biotina y ácidos grasos puede aprovecharse en la ingeniería metabólica para mejorar la producción de estos compuestos en sistemas microbianos. Esto puede conducir a una producción más eficiente de biotina para suplementos nutricionales y ácidos grasos para biocombustibles .
Investigación Farmacéutica
Como intermedio en la síntesis de biotina, el ácido 8-amino-7-oxononanoico puede estudiarse por su papel en el desarrollo de fármacos que se dirigen a las vías metabólicas, particularmente para las afecciones relacionadas con la deficiencia de biotina .
Biología Estructural
La estructura y función de la 8-amino-7-oxononanoato sintasa, la enzima que utiliza el ácido 8-amino-7-oxononanoico, proporciona información sobre la familia de enzimas dependientes de PLP. Esto puede contribuir al campo más amplio de la biología estructural en la comprensión de la catálisis enzimática y el diseño de inhibidores enzimáticos .
Mecanismo De Acción
Target of Action
The primary target of 8-Amino-7-oxononanoic acid is the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxylase reactions .
Mode of Action
8-Amino-7-oxononanoic acid interacts with its target, AONS, by undergoing a decarboxylative condensation with L-alanine . This reaction is catalyzed by AONS and results in the formation of 8(S)-amino-7-oxononanoate . The reaction is rapid and stereospecific .
Biochemical Pathways
The interaction of 8-Amino-7-oxononanoic acid with AONS is a key step in the biotin biosynthesis pathway . Biotin is a vital cofactor for carboxylase and transcarboxylase reactions, and its biosynthesis is essential for the growth and development of most organisms .
Pharmacokinetics
Given its role in biotin biosynthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as the presence of the aons enzyme and the availability of l-alanine .
Result of Action
The result of the action of 8-Amino-7-oxononanoic acid is the production of 8(S)-amino-7-oxononanoate , a key intermediate in the biosynthesis of biotin . This contributes to the overall metabolic processes in the organism, particularly those involving carboxylase and transcarboxylase reactions .
Action Environment
The action of 8-Amino-7-oxononanoic acid is influenced by various environmental factors. For instance, the presence of L-alanine and pimeloyl-CoA is necessary for the reaction to occur . Additionally, the pH of the environment can influence the rate of the reaction
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-Amino-7-oxononanoic acid is involved in the first committed step of biotin biosynthesis. It is synthesized through the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is pyridoxal 5′-phosphate-dependent and facilitates the formation of 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. The interaction between 8-amino-7-oxononanoic acid and AONS is stereospecific, ensuring the correct configuration of the product .
Cellular Effects
8-Amino-7-oxononanoic acid influences various cellular processes, particularly those related to biotin-dependent carboxylase reactions. These reactions are essential for fatty acid synthesis and gluconeogenesis. The compound’s role in biotin biosynthesis indirectly affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinylated enzymes are crucial for the regulation of gene expression related to metabolic pathways .
Molecular Mechanism
The molecular mechanism of 8-amino-7-oxononanoic acid involves its interaction with AONS. The enzyme catalyzes the formation of an external aldimine with L-alanine, followed by the binding of pimeloyl-CoA, which induces a conformational change. This change facilitates the formation of the Ala quinonoid, leading to the decarboxylation and reprotonation steps that produce 8-amino-7-oxononanoic acid . The enzyme’s active site lysine plays a crucial role in this process by abstracting the C2-proton on the Si-face of the PLP aldimine .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 8-amino-7-oxononanoic acid are influenced by various factors, including pH and temperature. The compound is relatively stable under physiological conditions but can undergo racemization at extreme pH levels . Long-term studies have shown that 8-amino-7-oxononanoic acid maintains its activity over extended periods, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of 8-amino-7-oxononanoic acid in animal models vary with dosage. At optimal doses, the compound supports normal metabolic functions by contributing to biotin biosynthesis. At high doses, it may lead to adverse effects, including enzyme inhibition and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .
Metabolic Pathways
8-Amino-7-oxononanoic acid is a key intermediate in the biotin biosynthesis pathway. It interacts with enzymes such as AONS and adenosylmethionine–8-amino-7-oxononanoate transaminase (BioA) . These interactions facilitate the conversion of 8-amino-7-oxononanoic acid to subsequent intermediates, ultimately leading to the formation of biotin. The compound’s role in this pathway is critical for maintaining metabolic flux and ensuring the availability of biotin for carboxylase reactions .
Transport and Distribution
Within cells, 8-amino-7-oxononanoic acid is transported and distributed through specific transporters and binding proteins. These proteins ensure the compound’s proper localization and accumulation in areas where biotin biosynthesis occurs. The transport mechanisms are essential for maintaining the compound’s availability for enzymatic reactions .
Subcellular Localization
8-Amino-7-oxononanoic acid is primarily localized in the cytoplasm, where biotin biosynthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that 8-amino-7-oxononanoic acid is available in the right cellular compartments for efficient biotin synthesis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Amino-7-oxononanoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-Octene", "Sodium cyanide", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Ammonia", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium carbonate", "Water" ], "Reaction": [ "1. 1-Octene is reacted with sodium cyanide in the presence of sulfuric acid to form 8-cyanononanoic acid.", "2. 8-Cyanononanoic acid is then oxidized with hydrogen peroxide and sodium hydroxide to form 8-oxononanoic acid.", "3. 8-Oxononanoic acid is then reduced with sodium borohydride in the presence of acetic acid to form 8-hydroxynonanoic acid.", "4. 8-Hydroxynonanoic acid is then reacted with ammonia to form 8-amino-7-hydroxynonanoic acid.", "5. 8-Amino-7-hydroxynonanoic acid is then reacted with hydrochloric acid to form 8-amino-7-chlorononanoic acid.", "6. Finally, 8-Amino-7-chlorononanoic acid is reacted with sodium carbonate to form 8-Amino-7-oxononanoic acid." ] } | |
Número CAS |
4707-58-8 |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(8R)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
GUAHPAJOXVYFON-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)CCCCCC(=O)O)N |
SMILES |
CC(C(=O)CCCCCC(=O)O)N |
SMILES canónico |
CC(C(=O)CCCCCC(=O)O)N |
Sinónimos |
7-keto-8-aminopelargonic acid 8-amino-7-oxononanoic acid KAPA cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 8-Amino-7-oxononanoic acid (AON) and how does it interact with its target enzyme?
A1: AON is a key intermediate in the biosynthesis of biotin, an essential vitamin involved in various metabolic processes. AON is produced from pimeloyl-CoA and L-alanine in a reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS) [, , ]. Subsequently, AON acts as a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT). DAPA AT catalyzes the transfer of an amino group from S-adenosyl-L-methionine (AdoMet) to AON, ultimately leading to the formation of biotin [].
Q2: Have any inhibitors targeting the AON biosynthetic pathway been developed?
A2: Yes, research has focused on developing inhibitors for enzymes involved in AON biosynthesis, specifically targeting DAPA AT in Mycobacterium tuberculosis. Amiclenomycin and a novel analog, 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol (compound 1), have been identified as suicide substrates for M. tuberculosis DAPA AT, effectively inhibiting the enzyme and demonstrating potential as anti-tuberculosis agents [].
Q3: Can the natural variation in enzymes involved in AON synthesis be exploited for biocatalytic applications?
A3: Research has shown that a naturally occurring BioW-BioF fusion enzyme from Corynebacterium amycolatum (CaBioWF), involved in the synthesis of AON from pimelate and L-alanine, exhibits a broader substrate scope compared to its individual counterparts in other organisms []. This fusion enzyme accepts a wider range of mono- and di-fatty acids besides pimelate, as well as alternative amino acids like L-serine and glycine. This natural substrate flexibility makes CaBioWF a promising biocatalyst for synthesizing a variety of AON derivatives with potential applications in chemical synthesis and drug discovery [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


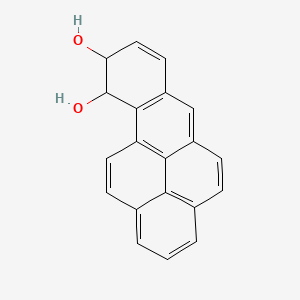

![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
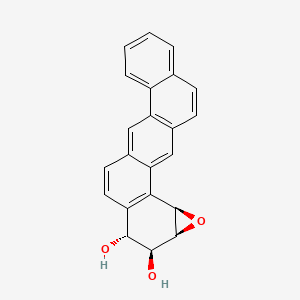

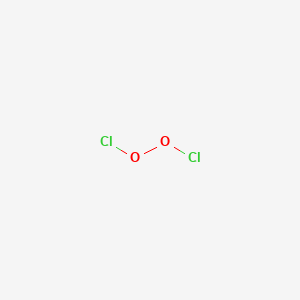
![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)

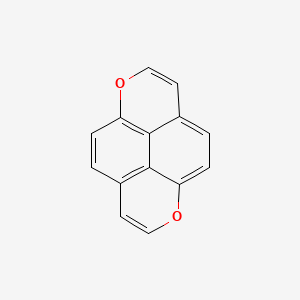
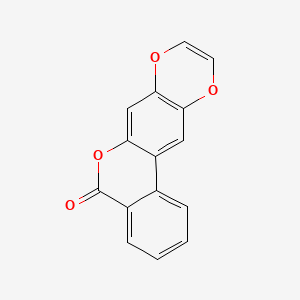

![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)
